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Compound of Interest

Compound Name:
1,2-Dimethyl-3-(4-

nitrophenoxy)benzene

Cat. No.: B340128 Get Quote

Executive Summary & Compound Identity
1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a diaryl ether intermediate used primarily in the

synthesis of pharmaceutical agents (e.g., Kv3 potassium channel modulators) and

agrochemicals. Its structure features a nucleophilic dimethyl-substituted phenyl ring coupled to

an electron-deficient nitrophenyl ring.

Property Data

IUPAC Name 1,2-Dimethyl-3-(4-nitrophenoxy)benzene

Common Name 2,3-Dimethylphenyl 4-nitrophenyl ether

CAS Registry 23471-68-3

Molecular Formula C₁₄H₁₃NO₃

Molecular Weight 243.26 g/mol

Appearance Yellow solid

Melting Point
N/A (Isolated as solid, specific MP not reported

in source)

Experimental Synthesis Protocol
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The synthesis utilizes a Nucleophilic Aromatic Substitution (

) mechanism. The electron-withdrawing nitro group on the fluorobenzene activates the ring,
facilitating attack by the 2,3-dimethylphenolate anion.

Reagents & Stoichiometry
Substrate A: 1-Fluoro-4-nitrobenzene (500 mg, 3.54 mmol)[1][2][3][4][5]

Substrate B: 2,3-Dimethylphenol (433 mg, 3.54 mmol)[1][2][3][4][5]

Base: Potassium Carbonate (

) (1469 mg, 10.63 mmol)[1][2][3][4]

Solvent: N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology
Preparation: In a microwave-compatible vial, dissolve 1-fluoro-4-nitrobenzene in DMF to

obtain a pale yellow solution.

Activation: Add 2,3-dimethylphenol and potassium carbonate to the solution.

Reaction: Seal the vessel and heat in a microwave reactor (e.g., Biotage Initiator) at 100°C

for 1 hour.

Workup:

Dilute the reaction mixture with Diethyl Ether (

, 25 mL).

Wash the organic phase with water (

mL) to remove DMF and inorganic salts.

Wash with saturated brine (10 mL).

Isolation: Dry the organic phase over Sodium Sulfate (
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), filter, and evaporate under vacuum.

Yield: 865.1 mg (Yellow solid).[1][2][3][4][5][6]

Reaction Pathway Diagram
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Click to download full resolution via product page

Caption: SNAr synthesis pathway via microwave-assisted coupling in DMF.

Spectroscopic Data Analysis
A. Nuclear Magnetic Resonance (¹H NMR)
Instrument: 400 MHz Solvent: Chloroform-d (

) Source: US Patent 10,632,118 B2 (Intermediate 73)[3][5]

The spectrum exhibits a characteristic

pattern for the nitrophenyl ring and a complex splitting pattern for the 1,2,3-substituted
dimethylphenyl ring.
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Shift (δ ppm) Multiplicity Integration Assignment Structural Logic

8.25 – 8.14 Multiplet (m) 2H Ar-H (Nitro Ring)

Protons ortho to

the electron-

withdrawing

group are highly

deshielded.

7.17 Triplet (t) 1H
Ar-H (Dimethyl

Ring)

Likely H-5, meta

to the ether

linkage and meta

to the C3-methyl.

7.13 – 7.08 Multiplet (m) 1H
Ar-H (Dimethyl

Ring)

H-4 position

(para to ether).

6.96 – 6.83 Multiplet (m) 3H Overlapping Ar-H

Contains H-6

(Dimethyl ring,

ortho to ether)

and the 2

protons ortho to

the ether oxygen

on the Nitro ring.

2.36 Singlet (s) 3H (C3)

Methyl group at

position 3 (less

sterically

crowded).

2.10 Singlet (s) 3H (C2)

Methyl group at

position 2 (ortho

to ether oxygen);

typically shielded

relative to C3.

B. Mass Spectrometry (LC-MS)
Method: UPLC (Ultra-Performance Liquid Chromatography) Ionization: Electrospray Ionization

(ESI)
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Parameter Value Interpretation

Retention Time 0.90 min
Indicates moderate lipophilicity

consistent with a diaryl ether.

Observed Ion 244 m/z (Protonated molecular ion).[2]

Expected Mass 243.26 Da Neutral molecule.

Fragmentation Pattern (Theoretical):

m/z 244: Molecular Ion

.

m/z 197: Loss of

radical (common in nitroaromatics).

m/z 121: Cleavage of the ether bond yielding the 2,3-dimethylphenoxy cation.

C. Infrared Spectroscopy (IR) - Predicted
Experimental IR data is not explicitly detailed in the source patent. The following are high-

confidence predicted values based on functional group physics.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://patents.google.com/patent/DK2509961T3/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b340128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹) Vibration Mode Functional Group

1525 ± 10 Asymmetric Stretch
Nitro Group (

)

1345 ± 10 Symmetric Stretch
Nitro Group (

)

1240 – 1260 Stretching
Aryl Ether (

)

2920 – 2960 Stretching
Alkyl

(Methyl groups)

3050 – 3100 Stretching Aromatic

Mechanistic & Structural Diagram
The following diagram illustrates the proton environments corresponding to the NMR data.

Caption: Correlation of chemical structure with observed ¹H NMR chemical shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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